molecular formula C20H18FNO7S2 B2702155 N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896328-85-1

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2702155
CAS RN: 896328-85-1
M. Wt: 467.48
InChI Key: UCYUXXLHEWTAHQ-UHFFFAOYSA-N
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Description

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H18FNO7S2 and its molecular weight is 467.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

  • A study by (Irshad et al., 2016) involved the synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety. These compounds demonstrated good inhibitory effects on lipoxygenase, moderate inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, and showed promising antibacterial properties.

Cascade Reactions and Chemical Synthesis

  • The work by (Li & Liu, 2014) focused on the efficient construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, which may be relevant to the synthesis of complex molecules like N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.

Cytotoxicity and Enzyme Inhibition

  • A study by (Kucukoglu et al., 2016) on polymethoxylated-pyrazoline benzene sulfonamides explored their cytotoxic activities and effects on carbonic anhydrase isoenzymes, demonstrating potential applications in medicinal chemistry.

Pharmacological Evaluation of Sulfonamide Derivatives

  • (Irshad, 2018) synthesized a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives, which showed moderate activity against acetylcholinesterase and butyrylcholinesterase but promising activity against lipoxygenase.

Enzyme Inhibitory Potential of New Sulfonamides

  • Research by (Abbasi et al., 2019) investigated new sulfonamides with benzodioxane and acetamide moieties for their inhibitory potential against α-glucosidase and acetylcholinesterase.

Biocatalysis in Drug Metabolism

  • The study by (Zmijewski et al., 2006) illustrated the use of Actinoplanes missouriensis for producing mammalian metabolites of a biaryl-bis-sulfonamide compound, showcasing an application in drug metabolism research.

Molecular Docking Studies and Biological Evaluation

  • (Irshad et al., 2019) reported on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, evaluating their activity against several enzymes and microbial species.

Corrosion Inhibition

  • A research by (Sappani & Karthikeyan, 2014) explored the use of certain sulfonamide drugs as inhibitors for mild steel corrosion, indicating potential industrial applications.

Antibacterial, Antiurease, and Antioxidant Activities

  • The study by (Sokmen et al., 2014) on new 1,2,4-Triazole Schiff Base and Amine Derivatives, including furan-2-yl compounds, revealed significant antiurease and antioxidant activities.

Microbial Strategy to Eliminate Sulfonamide Antibiotics

  • Research by (Ricken et al., 2013) described an unusual microbial degradation pathway for sulfonamide antibiotics, important for understanding environmental persistence and resistance propagation.

Synthesis and Antimicrobial Activity of Sulfonamides and Carbamates

  • (Janakiramudu et al., 2017) focused on synthesizing sulfonamides and carbamates, studying their antimicrobial potency, which could be relevant to the compound .

Antibacterial Activity of N-substituted Sulfonamides

  • The work by (Abbasi et al., 2016) on N-substituted sulfonamides with benzodioxane moiety highlighted their potent antibacterial properties against various bacterial strains.

Photochromic Fulgides with Fluorescent Properties

  • (Rybalkin et al., 2016) synthesized a new photochromic fulgide displaying photomodulated fluorescence properties, relevant to advanced material sciences.

Hydrodynamic Properties in Nuclear Fuel Cycle

  • Research by (Belova et al., 2019) investigated the hydrodynamic properties of extraction mixtures based on sulfonamides, pertinent to nuclear engineering applications.

Cytotoxicity and Carbonic Anhydrase Inhibition

  • The study by (Gul et al., 2016) synthesized sulfonamide derivatives, testing them for cytotoxicity and carbonic anhydrase inhibition, indicating potential pharmaceutical applications.

Enantioselective Cycloaddition in Organic Synthesis

  • (Liu et al., 2013) developed a method for enantioselective cycloaddition of cyclic N-sulfimines and acyclic enones or ynones, relevant to organic synthesis techniques.

Aldose Reductase Inhibition and Antioxidant Activity

  • A study by (Alexiou & Demopoulos, 2010) on substituted benzenesulfonamides explored their role as aldose reductase inhibitors with antioxidant activity, important for diabetic complications research.

Inhibition of Tumor-Associated Carbonic Anhydrase Isozyme

  • The research by (Ilies et al., 2003) on halogenosulfanilamide derivatives highlighted their inhibition of the tumor-associated carbonic anhydrase isozyme IX, suggesting potential cancer therapy applications.

PCDD/F, PCB, PBDE, PFAS, and Organotin in Fish Products

  • A study by (Suominen et al., 2011) on the occurrence of various compounds in fish products is relevant for understanding the environmental impact and food safety of related sulfonamides.

properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO7S2/c21-14-3-5-15(6-4-14)30(23,24)20(18-2-1-9-27-18)13-22-31(25,26)16-7-8-17-19(12-16)29-11-10-28-17/h1-9,12,20,22H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYUXXLHEWTAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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